3,3',5,5'-Tetrabromodiphenyl ether

Description

Chemical Identity and Nomenclature

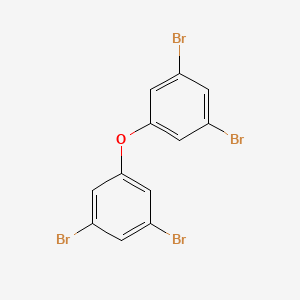

3,3',5,5'-Tetrabromodiphenyl ether (CAS No. 103173-66-6) is a brominated aromatic ether with the molecular formula $$ \text{C}{12}\text{H}6\text{Br}_4\text{O} $$. Its IUPAC name, 1,3-dibromo-5-(3,5-dibromophenoxy)benzene , reflects the substitution pattern of bromine atoms at the meta positions on both phenyl rings. The compound’s symmetrical structure—two phenyl groups linked by an oxygen atom, each bearing bromine atoms at the 3 and 5 positions—confers distinct electronic and steric properties.

The molecular weight of PBDE-80 is 485.79 g/mol, and its structure is characterized by a planar geometry due to the absence of ortho-substituted bromines, which minimizes steric hindrance. This symmetry influences its crystallinity, solubility, and reactivity in environmental matrices. For instance, PBDE-80’s low water solubility (approximately 0.1 mg/L) and high octanol-water partition coefficient ($$ \log K_{\text{ow}} \approx 6.8 $$) suggest a strong tendency to bioaccumulate in lipid-rich tissues.

Position within PBDE Congener Classification

PBDEs comprise 209 possible congeners differentiated by bromine atom count (1–10) and substitution patterns. PBDE-80 belongs to the tetrabromodiphenyl ether group (TeBDE), which includes 42 isomers. Its systematic designation as BDE-80 follows the International Union of Pure and Applied Chemistry (IUPAC) numbering system, where the congener number reflects the bromine positions on the two phenyl rings.

Unlike asymmetrical TeBDEs (e.g., BDE-47 or BDE-99), PBDE-80’s symmetrical meta substitution reduces its metabolic degradation rates in biological systems. This structural stability contributes to its persistence in the environment, as evidenced by its detection in sediment cores and aquatic organisms decades after production. The table below summarizes key classification parameters:

| Property | Description |

|---|---|

| Congener Group | Tetrabromodiphenyl ether (TeBDE) |

| IUPAC Number | BDE-80 |

| Bromine Substitution | 3,3',5,5' (symmetrical meta positions) |

| CAS Number | 103173-66-6 |

| Molecular Formula | $$ \text{C}{12}\text{H}6\text{Br}_4\text{O} $$ |

Historical Context in Flame Retardant Applications

PBDE-80 was not a primary component of commercial PBDE mixtures like pentaBDE or octaBDE, which dominated flame retardant markets from the 1960s to the early 2000s. However, it likely occurred as a trace congener in these formulations due to bromination process variability. For example, the pentaBDE mixture (CAS 32534-81-9), used in polyurethane foams, contained 24–38% tetrabrominated congeners, potentially including PBDE-80.

The compound’s high thermal stability and flame-retardant efficiency stem from its bromine content (66% by mass), which quenches free radicals during combustion. Despite these properties, PBDE-80’s environmental persistence and bioaccumulation potential led to its inclusion in regulatory frameworks like the Stockholm Convention on Persistent Organic Pollutants , which restricts PBDE production.

Research Significance of PBDE-80

PBDE-80 serves as a model compound for studying structure-activity relationships (SARs) in PBDEs. Its symmetrical configuration allows researchers to isolate the effects of bromine substitution patterns on toxicity and environmental behavior. For instance, studies comparing PBDE-80 with asymmetrical TeBDEs (e.g., BDE-47) reveal differences in endocrine disruption potency, likely due to variations in receptor binding affinities.

In environmental chemistry, PBDE-80’s resistance to photolytic and microbial degradation makes it a marker for long-term PBDE contamination. Recent work has also explored its role in mitochondrial apoptosis pathways , where it induces oxidative stress in mammalian cells at micromolar concentrations. These findings underscore its relevance in toxicological risk assessments and the development of remediation strategies.

Properties

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708183 | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103173-66-6 | |

| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes dissolving 1,3,5-tribromobenzene in diethyl ether, cooling the solution to -78°C, and gradually adding n-butyllithium. The reaction mixture is then stirred and treated with copper chloride (II) at the same temperature. The product is purified using silica gel column chromatography . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3,3’,5,5’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often using reducing agents.

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different brominated products.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include n-butyllithium, copper chloride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’,5,5’-Tetrabromodiphenyl ether is extensively studied for its applications in:

Chemistry: Used as a flame retardant in polymers and textiles.

Biology: Investigated for its effects on biological systems, including potential endocrine-disrupting properties.

Medicine: Studied for its toxicological impacts and potential therapeutic applications.

Mechanism of Action

The primary mechanism by which 3,3’,5,5’-Tetrabromodiphenyl ether exerts its effects is through the inhibition of combustion processes. It achieves this by interfering with the free radical reactions that propagate flames. The compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or blocking hormone actions .

Comparison with Similar Compounds

Bromination Patterns and Molecular Stability

- 3,3',5,5'-TBDE : Symmetrical bromination at meta and para positions may enhance molecular stability and resistance to photodegradation compared to asymmetrical congeners .

- BDE-47 : Bromines at 2,2',4,4' positions create a less symmetrical structure, increasing susceptibility to metabolic hydroxylation and degradation .

- BDE-209 : Fully brominated (10 bromines) with high molecular weight, leading to low volatility and bioavailability but extreme environmental persistence .

Key Physicochemical Properties

| Property | 3,3',5,5'-TBDE | BDE-47 | BDE-209 |

|---|---|---|---|

| Log Kow (octanol-water) | ~7.2 (estimated) | 6.8–7.0 | ~10 |

| Water Solubility (μg/L) | <1 (low) | ~1.6 | ~0.02 |

| Vapor Pressure (Pa) | ~1 × 10⁻⁵ | ~3 × 10⁻⁴ | ~1 × 10⁻⁷ |

Note: Log Kow and solubility data for 3,3',5,5'-TBDE are extrapolated from structurally similar PBDEs .

Environmental Behavior and Bioaccumulation

Persistence and Degradation

- 3,3',5,5'-TBDE: Symmetrical bromination likely reduces enzymatic attack, prolonging environmental half-life. Limited data suggest slower degradation compared to BDE-47 .

- BDE-47 : Rapidly metabolized in vertebrates to hydroxylated derivatives (e.g., 5-OH-BDE-47), enhancing toxicity .

- BDE-209 : Degrades minimally in aerobic conditions but forms lower-brominated congeners (e.g., BDE-47) via reductive debromination in sediments .

Bioaccumulation in Biota

- 3,3',5,5'-TBDE : Predicted to bioaccumulate in fatty tissues due to high Log Kow, but fewer studies confirm this compared to BDE-47 .

- BDE-47 : High bioaccumulation factors observed in marine mammals (e.g., dolphins) and fish, linked to oxidative stress and endocrine disruption .

- BDE-209 : Low bioavailability due to size but accumulates in benthic organisms and sediments .

Toxicological Profiles

Neurotoxicity and Endocrine Effects

Oxidative Stress Mechanisms

- 3,3',5,5'-TBDE : Likely induces oxidative stress via glutathione depletion, as seen in structurally similar PBDEs .

- BDE-47 : Significantly inhibits catalase (CAT) and glutathione peroxidase (GSH-Px) in fish liver at concentrations >0.10 mg/L .

- BDE-209 : Requires higher concentrations (>5.6 mg/L) to inhibit antioxidant enzymes, reflecting reduced bioavailability .

Biological Activity

3,3',5,5'-Tetrabromodiphenyl ether (TBBPA) is a brominated flame retardant that has garnered attention due to its widespread use and potential biological effects. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

TBBPA is characterized by its tetrabrominated diphenyl ether structure, which contributes to its stability and effectiveness as a flame retardant. Its molecular formula is C12H6Br4O, and it exhibits a high degree of lipophilicity, leading to bioaccumulation in various organisms.

1. Cytotoxicity

TBBPA has been shown to exhibit cytotoxic effects across various cell lines. Studies indicate that it can induce apoptosis in human cervical carcinoma cells (HeLa) and other cancer cell lines such as HCT-116 and A549. The IC50 values for cytotoxicity range from 20 µM to 76.5 µM depending on the cell type tested .

2. Endocrine Disruption

Research suggests that TBBPA may act as an endocrine disruptor. It has been reported to interfere with estrogen receptor signaling pathways, potentially leading to reproductive and developmental toxicity in exposed organisms .

3. Neurotoxicity

In vitro assays have demonstrated that TBBPA can affect neuronal cells, leading to neurotoxic outcomes. The compound has been associated with altered neurotransmitter levels and impaired neuronal function in model organisms such as Caenorhabditis elegans .

Toxicological Studies

A comprehensive toxicological review highlighted the effects of TBBPA on various biological endpoints. The following table summarizes key findings from recent studies:

Case Study 1: Marine Organisms

A study investigating the effects of TBBPA on marine organisms found significant bioaccumulation in fish species exposed to contaminated waters. The findings indicated alterations in reproductive success and increased mortality rates among juvenile fish .

Case Study 2: Human Health Impact

Epidemiological studies have suggested associations between TBBPA exposure and adverse health outcomes in humans, particularly concerning thyroid function and reproductive health. A cohort study revealed elevated levels of TBBPA in pregnant women correlated with developmental delays in infants .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 3,3',5,5'-tetrabromodiphenyl ether (BDE-79) in environmental or biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is a robust method for detecting BDE-79, especially in complex matrices like marine mammal tissues. For example, methoxylated analogs (e.g., 2'-MeO-BDE60) have been quantified using APCI-LC/MS/MS, achieving high sensitivity and specificity . Gas chromatography (GC) coupled with electron capture negative ionization (ECNI) or electron ionization (EI) is also effective, particularly when distinguishing BDE-79 from co-eluting congeners. Analytical standards (e.g., 50 µg/mL in isooctane) should be used for calibration, ensuring compliance with regional regulations (e.g., Japan’s "Chemical Review Act" requires confirmation certificates for first-class specific chemical substances) .

Basic: How can researchers track temporal and geographic trends of BDE-79 in environmental samples?

Answer:

Long-term monitoring programs should employ stratified sampling across regions and time points. For instance, studies on PBDEs in human serum and marine mammals have revealed exponential increases in concentrations over decades (e.g., North American human levels ≈35 ng/g lipid vs. European ≈2 ng/g lipid) . Congener-specific analysis via GC-MS or LC-MS/MS, combined with principal component analysis (PCA), helps identify source contributions. However, BDE-79’s environmental prevalence is less documented compared to BDE-47 or BDE-99, necessitating targeted monitoring in air, water, and biota .

Basic: What protocols ensure reliable preparation of BDE-79 analytical standards?

Answer:

Certified reference materials (CRMs) for BDE-79 (e.g., 50 µg/mL in isooctane) are commercially available and must comply with ISO/IEC 17025 guidelines. To minimize solvent interference, stock solutions should be prepared in methanol or tetrahydrofuran (THF), maintaining solvent-to-water ratios below 1:20 during dilution . Storage at –20°C in amber glass vials prevents photodegradation. Cross-validation with interlaboratory comparisons is critical, as seen in studies using AccuStandard surrogates (e.g., BDE-077S) .

Advanced: How can conflicting data on PBDE congener distributions be resolved in source apportionment studies?

Answer:

Discrepancies often arise from regional regulatory differences and analytical variability. For example, PCA of PBDE patterns in North American vs. European samples shows distinct congener profiles due to varying commercial flame retardant use . To resolve conflicts:

- Use dual-column GC with orthogonal selectivity (e.g., DB-5 and HT-8 columns).

- Apply hierarchical clustering to congener-specific data.

- Incorporate non-targeted screening for novel analogs (e.g., methoxylated or hydroxylated derivatives) .

- Validate findings with stable isotope dilution mass spectrometry (SID-MS) .

Advanced: What methodologies assess the oxidative stress effects of BDE-79 in aquatic organisms?

Answer:

In vitro assays using liver homogenates from model species (e.g., Carassius auratus) can measure catalase (CAT) and glutathione peroxidase (GSH-Px) activities after exposure. For example, BDE-47 and BDE-209 induced significant enzyme inhibition at >0.10 mg/L and 5.6 mg/L, respectively, via concentration-dependent mechanisms . Adapting this protocol for BDE-79 would involve:

- Dose-response experiments (e.g., 0.1–10 mg/L).

- Statistical analysis (ANOVA with post-hoc tests).

- Co-exposure studies with antioxidants (e.g., N-acetylcysteine) to confirm oxidative pathways.

Advanced: How do nanoparticles influence the environmental behavior of BDE-79?

Answer:

TiO₂ nanoparticles (TiO₂NPs) interact with PBDEs via adsorption, altering bioavailability. For BDE-47 and BDE-209, agglomeration studies showed minimal solvent effects when methanol or THF concentrations were kept below 5% (v/v) . To study BDE-79:

- Prepare TiO₂NP suspensions (e.g., 10–100 nm) in artificial seawater.

- Measure adsorption kinetics using batch experiments.

- Analyze desorption in simulated gut fluids (e.g., from marine organisms).

- Use dynamic light scattering (DLS) to monitor particle stability.

Advanced: What strategies mitigate matrix interference in trace-level BDE-79 analysis?

Answer:

Lipid-rich matrices (e.g., human serum or marine mammal blubber) require pressurized liquid extraction (PLE) with dichloromethane/hexane, followed by gel permeation chromatography (GPC) cleanup. Surrogate recovery standards (e.g., FBDE-4001S or C-153S) correct for losses during extraction . For GC-ECNI, minimize interference by:

- Using a silica/acidic silica column for lipid removal.

- Optimizing ionization parameters (e.g., methane gas pressure).

- Confirming peaks with high-resolution mass spectrometry (HRMS) .

Advanced: How can pharmacokinetic models back-extrapolate prenatal BDE-79 exposure from postnatal data?

Answer:

Life-course pharmacokinetic models, validated for BDE-47 and BDE-153, use maternal/child serum levels to estimate prenatal exposure. Key steps include:

- Inputting congener-specific half-lives (e.g., BDE-79’s estimated t₁/₂ ≈2–4 years).

- Applying Super Learner algorithms to handle covariates (e.g., breastfeeding duration).

- Cross-validating predictions with cohort studies measuring paired maternal-cord blood .

- Adjusting for population-specific parameters (e.g., lipid-adjusted concentrations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.